Isopromethazine hydrochloride

Description

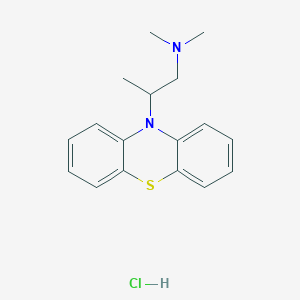

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISCHQYUHLQSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971030 | |

| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5568-90-1 | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5568-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopromethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005568901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNR56923ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopromethazine Hydrochloride: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopromethazine hydrochloride, a phenothiazine derivative, is a first-generation antihistamine and a structural isomer of the more widely known promethazine. Its discovery in the post-war era of intensive antihistamine research at the Rhône-Poulenc laboratories in France marked a significant step in understanding the structure-activity relationships of this class of drugs. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, presenting available data, outlining experimental methodologies, and visualizing key chemical and logical pathways. While detailed early experimental data is limited in currently accessible literature, this document consolidates known information to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Historical Context

The journey to isopromethazine begins with the parent compound, phenothiazine, first synthesized in 1883.[1] Initially used in the dye industry, its therapeutic potential was not explored until the mid-20th century. In the 1940s, a team of chemists at the French pharmaceutical company Rhône-Poulenc, led by Paul Charpentier, began a systematic investigation of phenothiazine derivatives for their potential antihistaminic properties.[1] This research was driven by the growing understanding of histamine's role in allergic reactions.

This intensive research effort led to the synthesis of promethazine in 1947, a compound that exhibited potent sedative and antihistaminic effects.[1] In the same year, Paul Charpentier also prepared isopromethazine, a structural isomer of promethazine.[2] The key difference between the two lies in the branching of the diamino-propane side chain attached to the phenothiazine nucleus.[2] The discovery and characterization of isopromethazine, alongside promethazine, provided valuable insights into how the spatial arrangement of the side chain influences the compound's interaction with the histamine H1 receptor and other biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of isopromethazine and its hydrochloride salt is presented below.

| Property | Value |

| Isopromethazine (Free Base) | |

| Molecular Formula | C₁₇H₂₀N₂S[3] |

| Molecular Weight | 284.42 g/mol [3] |

| CAS Number | 303-14-0[3] |

| IUPAC Name | N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine[3] |

| This compound | |

| Molecular Formula | C₁₇H₂₀N₂S · HCl[3] |

| Molecular Weight | 320.88 g/mol [3][4][5][6] |

| Melting Point | 193-194 °C[3] |

| CAS Number | 5568-90-1[4][5][6] |

Synthesis of this compound

The logical workflow for the synthesis can be visualized as follows:

A representative experimental protocol, based on the general N-alkylation of phenothiazines and the synthesis of the related compound promethazine, is provided below. It is important to note that this is a generalized protocol and may require optimization.

Representative Experimental Protocol

Step 1: N-Alkylation of Phenothiazine

-

To a suspension of a strong base, such as sodium amide, in an inert solvent like toluene or xylene, add phenothiazine portion-wise with stirring under an inert atmosphere (e.g., nitrogen).

-

Heat the mixture to reflux to ensure the formation of the sodium salt of phenothiazine.

-

Cool the reaction mixture slightly, and then add 2-chloro-1-(dimethylamino)propane dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for several hours to drive the reaction to completion.

Step 2: Isolation of Isopromethazine Free Base

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude isopromethazine free base.

Step 3: Formation of this compound

-

Dissolve the crude isopromethazine free base in a suitable solvent, such as isopropanol or ethanol.

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the solution is acidic.

-

Cool the mixture in an ice bath to induce crystallization of this compound.

-

Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound.

The proposed chemical synthesis pathway is illustrated in the following diagram:

Mechanism of Action: Histamine H1 Receptor Antagonism

Isopromethazine, like other first-generation antihistamines, exerts its primary therapeutic effect through competitive antagonism of the histamine H1 receptor.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This pathway is responsible for the classic physiological responses to histamine, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching. By competitively binding to the H1 receptor, isopromethazine blocks histamine from initiating this cascade, thereby mitigating the symptoms of allergic reactions.[1]

The signaling pathway and the antagonistic action of isopromethazine are depicted below:

Conclusion

This compound holds a significant place in the history of medicinal chemistry as one of the early phenothiazine antihistamines. While its clinical use has been largely superseded by newer generations of antihistamines with improved side-effect profiles, the study of its synthesis and pharmacology continues to provide valuable insights for drug development professionals. The N-alkylation of the phenothiazine core remains a fundamental strategy in the synthesis of this class of compounds. Further research to uncover the detailed experimental data from the original publications would be beneficial for a more complete understanding of this molecule. This guide serves as a foundational resource, summarizing the available knowledge on the synthesis and discovery of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CN104387338A - Preparation method of promethazine hydrochloride - Google Patents [patents.google.com]

- 5. EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

Isopromethazine hydrochloride mechanism of action research

An In-depth Technical Guide on the Mechanism of Action of Isopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a phenothiazine derivative and a structural isomer of promethazine, is a first-generation antihistamine with a complex pharmacological profile.[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its primary role as a histamine H1 receptor antagonist and its significant secondary activities, including anticholinergic and central nervous system effects.[1][2] This document details the downstream signaling pathways affected by isopromethazine, presents its receptor activity profile in the context of related compounds, and provides detailed experimental protocols for its pharmacological characterization.

Introduction

Isopromethazine is a member of the phenothiazine chemical class, which is known for a wide range of therapeutic applications.[3] As a first-generation antihistamine, its primary use is in the management of allergic conditions.[1][2] However, like many drugs in its class, isopromethazine readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects such as sedation.[2][4] Its pharmacological activity is not limited to histamine receptors; it interacts with a variety of neurotransmitter receptors, which contributes to its broad therapeutic effects and side-effect profile.[1] Structurally, it is an isomer of the widely-used drug promethazine, differing only in the attachment point of the side chain to the phenothiazine core, a variance that can influence pharmacological activity.[1][5]

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action of isopromethazine is competitive antagonism at the histamine H1 receptor.[1][4] H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq/11 protein.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This cascade is responsible for the physiological responses to histamine, such as smooth muscle contraction and increased vascular permeability.[2][4]

Isopromethazine, by binding competitively to the H1 receptor, prevents histamine from initiating this cascade, thereby blocking the downstream cellular response and mitigating the symptoms of allergic reactions.[2][6]

Secondary Mechanisms and Off-Target Activities

Isopromethazine's phenothiazine structure confers activity at several other GPCRs, leading to its characteristic side-effect profile.[1] This multi-receptor activity is typical of first-generation antihistamines.[2][4]

-

Anticholinergic (Antimuscarinic) Effects: Isopromethazine acts as an antagonist at muscarinic acetylcholine receptors.[5] This blockade is responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[2][7]

-

Sedative Effects: The pronounced sedative properties are attributed to its ability to cross the blood-brain barrier and antagonize central H1 receptors, a key mechanism for promoting sleepiness.[2][4]

-

Dopaminergic and Adrenergic Effects: Phenothiazines are known to interact with dopamine and adrenergic receptors.[1][8] Antagonism of dopamine D2 receptors, in particular, is a hallmark of many phenothiazine-based antipsychotic drugs.[8][9] While isopromethazine is not primarily used as an antipsychotic, its affinity for these receptors may contribute to its overall CNS effects.[1]

Quantitative Data: Receptor Binding Profile

Specific binding affinity data (e.g., Ki, IC50) for isopromethazine are not widely available in public literature.[1][5] However, data for its structural isomer, promethazine, and other first-generation antihistamines provide a valuable context for its likely potency. A lower Ki value indicates higher binding affinity.[6]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Promethazine

| Receptor | Promethazine Ki (nM) | Primary Effect |

|---|---|---|

| Histamine H1 | ~2-10 | Antihistaminic |

| Muscarinic M1 | ~20-100 | Anticholinergic |

| Dopamine D2 | ~50-200 | CNS/Antiemetic |

| Alpha-1 Adrenergic | ~30-150 | Sedative/Hypotensive |

| Serotonin 5-HT2A | ~15-75 | Anxiolytic/Sedative |

Note: This data is for promethazine, presented as a proxy due to the lack of available data for isopromethazine itself.[2] Values are approximate ranges compiled from various pharmacological resources.

Experimental Protocols

Characterizing the mechanism of action of a compound like isopromethazine involves both in vitro binding and functional assays.

Radioligand Competitive Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[6][10]

-

Objective: To determine the Ki of isopromethazine for the human histamine H1 receptor.

-

Materials:

-

Membrane Preparations: Membranes from cells (e.g., HEK293, CHO) stably expressing the human H1 receptor.[6][10]

-

Radioligand: [³H]-Pyrilamine (also known as mepyramine), a selective H1 antagonist.[6][11]

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).[11]

-

Apparatus: Glass fiber filters, cell harvester, liquid scintillation counter.[1]

-

-

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine (typically at its Kd value), and varying concentrations of isopromethazine.[1]

-

Equilibration: Incubate the plate for a defined period (e.g., 4 hours at 25°C) to allow binding to reach equilibrium.[11]

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.[10]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[1]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of isopromethazine. Calculate the IC50 (the concentration of isopromethazine that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Functional Antagonism Assay (Schultz-Dale Method)

This ex vivo assay measures a compound's ability to inhibit histamine-induced smooth muscle contraction, providing a functional measure of its antagonist potency (pA2 value).

-

Objective: To determine the functional antagonist potency of isopromethazine at the H1 receptor.

-

Materials:

-

Tissue: Isolated guinea pig ileum (a smooth muscle preparation rich in H1 receptors).

-

Reagents: Histamine, this compound.

-

Apparatus: Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated. Isotonic force transducer to measure muscle contraction.

-

-

Procedure:

-

Baseline: Mount the ileum strip in the organ bath and record baseline tension.

-

Histamine Dose-Response: Establish a cumulative dose-response curve by adding increasing concentrations of histamine and recording the resulting muscle contractions.[4]

-

Washout: Wash the tissue thoroughly to return to baseline.

-

Antagonist Incubation: Incubate the tissue with a fixed concentration of isopromethazine for a specific period (e.g., 30 minutes).[4]

-

Second Dose-Response: Re-establish the histamine dose-response curve in the presence of isopromethazine.[4]

-

Analysis: The antagonistic effect is observed as a parallel rightward shift in the dose-response curve. Repeat the protocol with multiple concentrations of isopromethazine. The pA2 value, a measure of antagonist potency, can be calculated from these shifts using a Schild plot analysis. A higher pA2 value indicates greater potency.[4][5]

-

Conclusion and Future Directions

This compound is a classic first-generation antihistamine whose therapeutic efficacy is derived from its primary action as a competitive antagonist of the histamine H1 receptor.[1] Its clinical profile is significantly influenced by a broad spectrum of off-target activities, including potent anticholinergic and sedative effects, stemming from its interactions with muscarinic and other CNS receptors.[1][2] While the qualitative aspects of its pharmacology are well-understood within the context of the phenothiazine class, a notable gap exists in the public domain regarding specific quantitative binding and potency data for isopromethazine itself.

For drug development professionals, isopromethazine serves as a key example of a multi-target ligand. Future research should focus on obtaining precise quantitative data (Ki and pA2 values) for its various receptor targets to build a comprehensive structure-activity relationship (SAR) profile. This would enable a more precise prediction of its therapeutic window and side-effect liabilities and could inform the development of more selective H1 antagonists with reduced off-target effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Isopromethazine | 303-14-0 | Benchchem [benchchem.com]

- 3. Isopromethazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]

- 8. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Isopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine, chemically designated as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, is a phenothiazine derivative.[1] It is a structural isomer of promethazine, with the key difference being the branching of the diamino-propane side chain.[1] This guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, Isopromethazine hydrochloride. Understanding these properties is fundamental for research, formulation development, and analytical method development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These parameters are critical for its handling, formulation, and absorption characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride | |

| Synonyms | Diprazin, Isophenergan, Promethazine EP Impurity B | [2][3] |

| CAS Number | 5568-90-1 | [4][5] |

| Molecular Formula | C₁₇H₂₀N₂S · HCl | [5] |

| Molecular Weight | 320.88 g/mol | [3][5] |

| Appearance | Solid, Light grey | [4] |

| Melting Point | 186-195 °C | [4] |

| Solubility | Soluble in water.[4] Slightly soluble in chloroform and methanol.[6] | [4][6] |

Spectroscopic Properties

Spectroscopic data are indispensable for the structural confirmation and quality control of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | References |

| ¹H NMR | δ 7.25–7.15 ppm (m, Aromatic Protons), δ 4.10 ppm (q, Methine Proton -CH), δ 2.95 ppm (s, 6H, N-Methyl Protons -N(CH₃)₂) | [1] |

| ¹³C NMR | Data for the closely related promethazine shows characteristic peaks for the phenothiazine ring system and the aliphatic side chain. | [1] |

| Mass Spectrometry | The molecular ion peak (M+) for the free base would be at m/z 284. As a tertiary amine, the compound is expected to undergo characteristic α-cleavage. | [1] |

| UV-Vis | The closely related isomer, promethazine hydrochloride, has a λmax at 252 nm. | [7] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, pH buffers) in a sealed container.[6][8]

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C for biorelevant studies) for a predetermined period, such as 24-48 hours, to ensure equilibrium is reached.[6][9] The concentration of the solution should be measured at different time points (e.g., 2, 4, 8, 24, 48 hours) until a plateau is reached.[9]

-

Sample Collection and Preparation: A sample of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[6]

-

Analysis: The filtered solution is diluted with a suitable solvent, and the concentration of this compound is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6]

-

Calculation: The solubility is calculated in units such as mg/mL or mol/L.[6]

pKa Determination: Potentiometric Titration

Potentiometric titration is a common and cost-effective method for pKa determination.[10]

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system for sparingly soluble compounds.[11]

-

Titration Setup: A calibrated pH electrode is immersed in the solution. The solution is stirred continuously.

-

Titrant Addition: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.[10]

-

Data Recording: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[10] For a basic substance, the pKa corresponds to the pH at which 50% of the compound is ionized.

Spectroscopic Analysis Protocols

-

Solvent Selection: A suitable solvent in which this compound is soluble and that does not absorb in the anticipated wavelength range is chosen (e.g., methanol, ethanol, or buffered aqueous solutions).[12]

-

Solution Preparation: A stock solution of known concentration is prepared. This solution is then serially diluted to create a series of standard solutions.

-

Instrument Setup: The spectrophotometer is calibrated using a blank solution (the pure solvent).[12]

-

Spectral Scan: A solution of the compound is scanned over a relevant wavelength range (e.g., 200–400 nm) to determine the wavelength of maximum absorbance (λmax).[12]

-

Absorbance Measurement: The absorbance of the standard solutions is measured at the λmax to generate a calibration curve. The absorbance of the unknown sample is then measured to determine its concentration based on Beer-Lambert's Law.

-

Sample Preparation: A small amount of finely ground this compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.[13][14] The mixture is thoroughly ground to a fine powder.

-

Pellet Formation: The mixture is placed into a die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[13][14]

-

Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

-

Analysis: The NMR tube is placed in the NMR spectrometer.[15] The instrument is tuned, and the desired spectra (e.g., ¹H, ¹³C) are acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Chemical shifts, coupling constants, and peak integrations are analyzed to elucidate the molecular structure.[15]

References

- 1. Isopromethazine | 303-14-0 | Benchchem [benchchem.com]

- 2. Isopromethazine [drugfuture.com]

- 3. 10H-Phenothiazine-10-ethanamine, N,N,beta-trimethyl-, hydrochloride (1:1) | C17H21ClN2S | CID 110668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacopoeia.com [pharmacopoeia.com]

- 5. Isopromethazin -hydrochlorid British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. who.int [who.int]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmatutor.org [pharmatutor.org]

- 14. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 15. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Isopromethazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine hydrochloride is a phenothiazine derivative and a structural isomer of promethazine, belonging to the first-generation antihistamines.[1] It exerts its primary therapeutic effects through the antagonism of the histamine H1 receptor.[1][2] Like other drugs in its class, isopromethazine also exhibits anticholinergic (muscarinic receptor antagonist), sedative, and antiemetic properties.[1][3] These additional effects are a result of its interaction with other neurotransmitter receptors.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, receptor binding profile, and relevant experimental protocols. Due to the limited availability of specific quantitative preclinical data for isopromethazine, information on its structural isomer, promethazine, is included for comparative purposes where relevant.

Pharmacodynamics

The pharmacodynamic effects of isopromethazine are a direct consequence of its receptor binding profile. It is a potent antagonist of the histamine H1 receptor and also interacts with several other receptor types.[1]

Receptor Binding Profile

While specific binding affinities (Ki values) for isopromethazine are not widely reported in publicly available literature, its qualitative receptor binding profile can be inferred from its pharmacological effects and its structural similarity to promethazine.[1]

| Receptor Target | Interaction Type | Implied Affinity |

| Histamine H1 | Antagonist | High[1] |

| Muscarinic Acetylcholine (M1-M5) | Antagonist | Moderate to High[1] |

| Alpha-1 Adrenergic | Antagonist | Moderate[1] |

| Dopamine D2 | Antagonist | Moderate[1] |

| Serotonin (5-HT2A, 5-HT2C) | Antagonist | Moderate[1] |

Functional Activity

| Parameter | Value | Condition/Assay |

| IC50 (Histamine H1 Receptor) | Data not available | In vitro functional assay (e.g., inhibition of histamine-induced calcium flux)[1][3] |

| IC50 (Muscarinic Receptors) | Data not available | In vitro functional assay (e.g., inhibition of acetylcholine-induced smooth muscle contraction)[1][3] |

Mechanism of Action

Isopromethazine's primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which is a Gq-protein coupled receptor (GPCR).[1][2] Upon activation by histamine, the H1 receptor activates the Gq/11 protein, initiating a signaling cascade through phospholipase C (PLC). PLC then produces inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2] This signaling pathway mediates allergic and inflammatory responses. By competitively binding to the H1 receptor, isopromethazine blocks this cascade, thereby alleviating the symptoms of allergic reactions.[2]

Pharmacokinetics

Detailed pharmacokinetic data for isopromethazine are not extensively documented.[1] However, based on the general properties of phenothiazine derivatives, the following characteristics can be anticipated.[1] For comparison, pharmacokinetic parameters for the structural isomer promethazine are provided.

| Parameter | Isopromethazine Value | Promethazine Value (Oral) | Conditions/Assay |

| Bioavailability (F%) | Data not available | ~25%[4][5][6] | Due to extensive first-pass metabolism[4][5][6] |

| Time to Maximum Concentration (Tmax) | Data not available | 1.5 - 3 hours[4] | Oral administration[4] |

| Maximum Concentration (Cmax) | Data not available | 2.4 - 18.0 ng/mL[4] | Oral administration[4] |

| Volume of Distribution (Vd) | Data not available | ~970 L or 30 L/kg[4] | Intravenous administration[4] |

| Protein Binding | Data not available | 93%[4] | Primarily to albumin[4] |

| Elimination Half-life (t½) | Data not available | ~12 - 15 hours[4] | Intravenous administration[4] |

| Metabolism | Expected to be extensively metabolized by the liver | Predominantly metabolized to promethazine sulfoxide and desmethylpromethazine, primarily by CYP2D6[4] | Hepatic metabolism[4] |

Toxicology

Specific toxicology data for this compound is limited. The following information is based on a safety data sheet.[7] For a more comprehensive toxicological profile, data for the closely related compound, promethazine hydrochloride, is included from a National Toxicology Program study.[8]

| Parameter | This compound | Promethazine Hydrochloride |

| Acute Toxicity | Harmful if swallowed (Acute Tox. 4, H302). Harmful if inhaled (Acute Tox. 4, H332).[7] | LD50 (intraperitoneal) in rats: 170 mg/kg; in mice: 160 mg/kg.[4] |

| Skin Corrosion/Irritation | Causes skin irritation (Skin Irrit. 2, H315).[7] | Not specified. |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Eye Irrit. 2, H319).[7] | Not specified. |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction (Skin Sens. 1, H317).[7] | Not specified. |

| Germ Cell Mutagenicity | Based on available data, the classification criteria are not met.[7] | Not mutagenic in S. typhimurium or D. melanogaster; induced sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary cells.[8] |

| Carcinogenicity | No data available. | No evidence of carcinogenic activity in male F344/N rats. Equivocal evidence of carcinogenic activity in female F344/N rats (adenomas of the pituitary gland). No evidence of carcinogenic activity in male B6C3F1 mice. Equivocal evidence of carcinogenic activity in female B6C3F1 mice (hepatocellular adenomas or carcinomas).[8] |

| Reproductive Toxicity | Based on available data, the classification criteria are not met.[7] | Not specified. |

| STOT-Single Exposure | May cause respiratory irritation (STOT SE 3, H335).[7] | Not specified. |

| STOT-Repeated Exposure | May cause damage to organs through prolonged or repeated exposure.[7] | Not specified. |

Experimental Protocols

In Vitro Evaluation of Antihistaminic Activity: Magnus Assay

This assay is a standard in vitro method to determine the antihistaminic potency of a compound.[2]

Materials:

-

Isolated guinea pig ileum

-

Organ bath

-

Tyrode's solution

-

Carbogen (95% O₂, 5% CO₂)

-

Isotonic transducer

-

Chart recorder

-

Histamine

-

This compound

Procedure:

-

Tissue Preparation: A section of the terminal ileum is dissected from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.[2]

-

Contraction Measurement: The contractions of the ileum are recorded using an isotonic transducer connected to a chart recorder.[2]

-

Histamine Dose-Response: A cumulative dose-response curve for histamine-induced contractions is established.[2]

-

Test Compound Incubation: The tissue is washed and then incubated with a known concentration of isopromethazine for a specific period.[2]

-

Post-Incubation Histamine Response: The histamine dose-response curve is re-established in the presence of isopromethazine.[2]

-

Analysis: The antagonistic effect of isopromethazine is determined by the parallel rightward shift of the histamine dose-response curve. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts.[2]

In Vivo Evaluation of Antihistaminic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the protective effect of an antihistamine against histamine-induced respiratory distress.[2][3]

Materials:

-

Healthy adult guinea pigs

-

This compound solution

-

Saline vehicle

-

Histamine solution aerosol

Procedure:

-

Animal Preparation: Healthy adult guinea pigs are used for the study.[2][3]

-

Test Compound Administration: A solution of this compound is administered to a group of animals, typically via intraperitoneal or subcutaneous injection, at varying doses. A control group receives a saline vehicle.[2][3]

-

Histamine Challenge: After a predetermined time for drug absorption, the animals are exposed to an aerosol of a histamine solution.[2][3]

-

Observation: The time until the onset of respiratory distress (e.g., convulsions, collapse) is recorded.[2][3]

-

Endpoint: The protective effect of isopromethazine is determined by its ability to prolong the time to the onset of respiratory distress compared to the control group.[2]

Conclusion

This compound is a first-generation antihistamine with a pharmacological profile characterized by potent histamine H1 receptor antagonism and additional anticholinergic, sedative, and antiemetic properties. While specific quantitative preclinical data on its pharmacodynamics and pharmacokinetics are limited in the public domain, its mechanism of action is well-understood to be the competitive antagonism of the histamine H1 receptor signaling pathway. The provided experimental protocols for in vitro and in vivo evaluation offer a framework for further investigation into the preclinical characteristics of this compound. Further studies are warranted to fully elucidate the quantitative aspects of its preclinical profile to support any potential clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Isopromethazine | 303-14-0 | Benchchem [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medscape.com [medscape.com]

- 6. ijper.org [ijper.org]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. NTP Toxicology and Carcinogenesis Studies of Promethazine Hydrochloride (CAS No. 58-33-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopromethazine Hydrochloride: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine chemical class.[1] It is a structural isomer of the more widely studied compound, promethazine.[2] The therapeutic effects and side-effect profile of isopromethazine are intrinsically linked to its affinity for a range of physiological receptors. This technical guide provides a comprehensive overview of the receptor binding profile of this compound, with a focus on its mechanism of action and the experimental methodologies used to determine receptor affinity. Due to the limited availability of specific quantitative binding data for isopromethazine, data for its isomer, promethazine, is included for comparative purposes.

Pharmacological Profile

This compound is primarily recognized for its potent antagonism of the histamine H1 receptor.[2] This action is responsible for its antihistaminic effects, which are utilized in the treatment of allergic conditions.[3] Beyond its primary target, isopromethazine, like other first-generation antihistamines, interacts with a variety of other neurotransmitter receptors.[2] This promiscuous binding profile contributes to its broad range of pharmacological effects, including sedative, antiemetic, and antimuscarinic properties.[2][3] The sedative effects are largely attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.[4]

Receptor Binding Profile of this compound

While specific quantitative binding affinities (e.g., Kᵢ values) for isopromethazine are not widely reported in publicly available literature, its qualitative receptor binding profile has been inferred from its pharmacological effects and its structural similarity to promethazine.[2][5]

Table 1: Qualitative Receptor Binding Profile of this compound

| Receptor Target | Interaction Type | Implied Affinity | Associated Pharmacological Effects |

| Histamine H₁ | Antagonist | High | Antihistaminic, Sedative |

| Muscarinic Acetylcholine (M₁-M₅) | Antagonist | Moderate to High | Anticholinergic (e.g., dry mouth, blurred vision) |

| Alpha-Adrenergic | Antagonist | Moderate | Sedative, Hypotensive |

| Dopamine D₂ | Antagonist | Moderate | Antiemetic, potential for extrapyramidal side effects |

| Serotonin (various subtypes) | Antagonist | Moderate | Sedative, Anxiolytic |

This table provides a qualitative summary based on available literature.[2][5]

Comparative Quantitative Binding Data: Promethazine

To provide a quantitative context for the potency of phenothiazine antihistamines, the following table summarizes the receptor binding affinities for promethazine, the structural isomer of isopromethazine. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Receptor Binding Affinities (Kᵢ) for Promethazine

| Receptor Target | Kᵢ (nM) | Species | Assay Type |

| Histamine H₁ | 2.1 | Human | Radioligand Binding ([³H]pyrilamine) |

| Muscarinic M₁ | 14 | Human | Radioligand Binding ([³H]pirenzepine) |

| Muscarinic M₂ | 40 | Human | Radioligand Binding ([³H]AF-DX 384) |

| Muscarinic M₃ | 20 | Human | Radioligand Binding ([³H]4-DAMP) |

| Muscarinic M₄ | 13 | Human | Radioligand Binding ([³H]pirenzepine) |

| Dopamine D₂ | 3.6 | Rat | Radioligand Binding ([³H]spiperone) |

| Alpha-1 Adrenergic | 7.3 | Rat | Radioligand Binding ([³H]prazosin) |

| Serotonin 5-HT₂ₐ | 4.4 | Human | Radioligand Binding ([³H]ketanserin) |

Note: This data is for promethazine and is presented as a proxy due to the lack of available data for isopromethazine itself.[5] Data is compiled from various sources and should be considered representative.

Signaling Pathway

Isopromethazine exerts its primary antihistaminic effect by acting as a competitive antagonist at the histamine H1 receptor, which is a Gq-protein coupled receptor (GPCR).[4] Its binding to the receptor prevents histamine from activating the downstream signaling cascade.

Caption: Histamine H1 Receptor Signaling Pathway and Isopromethazine Antagonism.

Experimental Protocols

The determination of a compound's binding affinity for a specific receptor is a critical step in drug development. A standard and widely used method for this is the competitive radioligand binding assay.

Radioligand Binding Assay for Histamine H₁ Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H₁ receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Biological Material: Membrane preparations from cells stably expressing the human H₁ receptor (e.g., HEK293 or CHO cells).[6]

-

Radioligand: [³H]-Pyrilamine (also known as mepyramine), a well-characterized H₁ antagonist.[6]

-

Test Compound: this compound.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

Non-specific Binding Control: A high concentration of a known H₁ antagonist (e.g., 10 µM Mepyramine).

-

Apparatus: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter, and scintillation cocktail.[6]

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the incubation buffer.

-

Dilute the [³H]-Pyrilamine in the incubation buffer to a final concentration at or near its Kₔ value.

-

Thaw the cell membrane preparations on ice.

-

-

Assay Setup:

-

In a 96-well plate, combine the following in triplicate:

-

Total Binding: Cell membranes, [³H]-Pyrilamine, and incubation buffer.

-

Non-specific Binding: Cell membranes, [³H]-Pyrilamine, and a high concentration of a non-labeled antagonist (e.g., Mepyramine).

-

Competitive Binding: Cell membranes, [³H]-Pyrilamine, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of isopromethazine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a pharmacologically active compound with a high affinity for histamine H₁ receptors and a broader interaction with several other key neurotransmitter receptors. This binding profile underpins its therapeutic applications and its characteristic side effects. While specific quantitative binding data for isopromethazine remains limited, the established methodologies, such as radioligand binding assays, provide a robust framework for its further characterization. The comparative data from its isomer, promethazine, offers valuable insights into the potential potency of isopromethazine at various receptors. Further research is warranted to fully elucidate the precise binding affinities and functional activities of isopromethazine, which will aid in a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

- 1. Isopromethazine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Isopromethazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. benchchem.com [benchchem.com]

- 5. Isopromethazine | 303-14-0 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of Isopromethazine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of isopromethazine hydrochloride, a critical physicochemical property for researchers, scientists, and professionals in drug development. Due to a notable scarcity of quantitative solubility data for this compound in publicly available literature, this document provides available qualitative information. To offer a valuable comparative perspective, this guide also presents more extensive solubility data for its well-characterized isomer, promethazine hydrochloride.

Solubility Profile of this compound

This compound is qualitatively described as being slightly soluble in several common solvents. A safety data sheet also indicates its general solubility in water without providing quantitative details[1].

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

| Water | Slightly Soluble (with sonication)[2] |

| Water | Soluble[1] |

A Comparative Look: The Solubility of Promethazine Hydrochloride

Given that isopromethazine is an isomer of promethazine, the solubility profile of promethazine hydrochloride can provide valuable insights for formulation development and analytical method design. Promethazine hydrochloride has been more extensively studied, with both qualitative and quantitative data available.

Table 2: Qualitative and Quantitative Solubility of Promethazine Hydrochloride

| Solvent | Qualitative Description | Quantitative Data (mg/mL) |

| Water | Very Soluble[3] | 557.7[4] |

| 0.1 N HCl (pH 1.2) | - | 590.0[4] |

| Phosphate Buffer (pH 7.4) | - | 554.3[4] |

| Ethanol (95%) | Freely Soluble[3] | ~2[5] |

| Acetic Acid (100%) | Freely Soluble[3] | - |

| Acetic Anhydride | Sparingly Soluble[3] | - |

| Diethyl Ether | Practically Insoluble[3] | - |

| DMSO | - | ~5[5] |

| Dimethyl Formamide (DMF) | - | ~10[5] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The equilibrium solubility of a compound is a fundamental parameter in pre-formulation studies. The shake-flask method is a widely accepted and reliable technique for determining this value[6]. The following protocol outlines a general procedure that can be adapted for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Sealed containers (e.g., glass vials with screw caps)

-

Orbital shaker or incubator with temperature control

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed containers in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium[2][7]. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a specific period to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved particles[2]. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry[8].

-

HPLC Method: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) is commonly used for the analysis of phenothiazines[9][10]. Detection is typically performed at a wavelength of around 254 nm.

-

UV-Vis Spectrophotometry: The concentration can be determined by measuring the absorbance at the wavelength of maximum absorption (λmax) for this compound and comparing it to a standard calibration curve[11][12][13].

-

-

Calculation: Calculate the solubility of this compound in the chosen solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the logical workflow of the shake-flask solubility determination method.

References

- 1. pharmacopoeia.com [pharmacopoeia.com]

- 2. benchchem.com [benchchem.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. scielo.br [scielo.br]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rootspress.org [rootspress.org]

- 12. rjptonline.org [rjptonline.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Isopromethazine hydrochloride structural elucidation and characterization

An In-depth Technical Guide to the Structural Elucidation and Characterization of Isopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a phenothiazine derivative and a structural isomer of the well-known first-generation antihistamine, promethazine.[1][2] While sharing the same molecular formula, it differs in the connectivity of the dimethylamino side chain to the propyl linker.[1] Specifically, in isopromethazine, the N,N-dimethylamino group is attached to the first carbon of the propane chain, whereas in promethazine, it is attached to the second.[1] Isopromethazine is primarily recognized as a significant impurity in promethazine hydrochloride preparations, making its accurate identification and characterization crucial for pharmaceutical quality control.[3] This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, detailing physicochemical properties, spectroscopic data, experimental protocols, and relevant analytical workflows.

Physicochemical and Identification Data

Isopromethazine is typically supplied as a hydrochloride salt to enhance its solubility and stability.[1] Key identification and physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride | [4] |

| Alternate Names | 10-[2-(Dimethylamino)-1-methylethyl]phenothiazine Monohydrochloride; Promethazine EP Impurity B | [3][4] |

| CAS Number | 5568-90-1 | [3][4] |

| Molecular Formula | C₁₇H₂₀N₂S·HCl | [3] |

| Molecular Weight | 320.88 g/mol | [3][4][5] |

| Stereochemistry | Racemic | [5] |

| Free Base CAS | 303-14-0 | |

| Free Base M.W. | 284.42 g/mol | [5] |

Structural Elucidation and Spectroscopic Characterization

The definitive structure of this compound is established through a combination of spectroscopic techniques that probe its molecular framework, functional groups, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the complete structural elucidation of isopromethazine, providing unambiguous information about the carbon-hydrogen framework.[1]

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound displays characteristic signals that correspond to the aromatic protons of the phenothiazine ring, the methine and methylene protons of the side chain, and the N-methyl protons.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.25–7.15 | Multiplet (m) | - |

| Methine Proton (-CH) | 4.10 | Quartet (q) | - |

| N-Methyl Protons (-N(CH₃)₂) | 2.95 | Singlet (s) | 6H |

(Data sourced from BenchChem)[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of the molecule. As a tertiary amine, isopromethazine is expected to undergo a characteristic α-cleavage of an alkyl radical as a primary fragmentation pathway.[1]

| Parameter | Value |

| Molecular Ion Peak (M⁺) of Free Base | m/z 284 |

(Data sourced from BenchChem)[1]

Infrared (IR) Spectroscopy

While specific IR spectral data for isopromethazine is limited, the analysis of its structural isomer, promethazine HCl, provides a reliable reference for the expected absorption bands corresponding to its functional groups.[6] The phenothiazine core and the aliphatic amine side chain produce a characteristic IR fingerprint.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| C-H Stretch (Aromatic & Aliphatic) | 2978 |

| N-H⁺ Stretch (Ammonium Salt) | 2365 |

| C=C Stretch (Aromatic) | 1593 |

| C-H Bend (CH₃ & CH₂) | 1452 |

| C-N Stretch | 1273 |

(Comparative data based on Promethazine HCl)[6]

Experimental Protocols and Methodologies

Detailed protocols are essential for the reliable synthesis, separation, and analysis of this compound.

Synthesis: N-Alkylation of Phenothiazine

A general synthetic route to isopromethazine involves the N-alkylation of the phenothiazine core.[1]

-

Deprotonation: Dissolve phenothiazine in an anhydrous solvent (e.g., toluene) under an inert atmosphere. Add a strong base, such as sodium amide, to deprotonate the secondary amine of the phenothiazine ring, forming the corresponding sodium salt.

-

Alkylation: To the resulting suspension, add 2-chloro-1-dimethylaminopropane dropwise while maintaining the reaction temperature.

-

Work-up: After the reaction is complete, cool the mixture and quench with water. Separate the organic layer.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude isopromethazine free base.

-

Salt Formation: Dissolve the crude product in a suitable solvent like isopropanol and treat it with hydrochloric acid to precipitate this compound.

-

Recrystallization: Further purify the salt by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain high-purity crystals.[1]

Caption: General workflow for the synthesis of this compound.

HPLC Method for Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying isopromethazine, particularly from its isomer promethazine.[7] A stability-indicating method is crucial for quality control.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1]

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[1]

-

Elution: Isocratic or gradient elution depending on the separation requirements.

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30°C.[1]

-

UV Detection: 254 nm.[8]

-

-

Standard Preparation:

-

Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask.[7]

-

Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., 50:50 water/acetonitrile).[7]

-

Sonicate for 10-15 minutes to ensure complete dissolution.[7]

-

Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the desired concentration range (e.g., 1-20 µg/mL).[7]

-

-

Sample Preparation (Solid Dosage Form):

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[9]

-

Accurately weigh a portion of the powder equivalent to a target concentration and transfer to a volumetric flask.[7]

-

Add a portion of the diluent and sonicate for 15-20 minutes to extract the analyte.[7]

-

Dilute to volume with the diluent and mix well.[7]

-

Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

-

Caption: Experimental workflow for the HPLC analysis of Isopromethazine.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are critical for developing stability-indicating analytical methods and understanding the degradation pathways of the drug substance.[8]

-

Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the solutions to a variety of stress conditions to induce degradation. A control sample should be protected from stress.[8]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

-

Photolytic Degradation: Expose a drug solution to UV (e.g., 254 nm) and visible light.

-

-

Analysis: Analyze the stressed samples against the control sample using a stability-indicating HPLC method (as described above) to separate the parent drug from any degradation products.

-

Evaluation: Evaluate the peak purity of the principal peak to ensure no co-elution of degradants. Quantify the degradation and identify major degradation products if necessary.

Caption: Logical workflow for forced degradation (stability) studies.

References

- 1. Isopromethazine | 303-14-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 10H-Phenothiazine-10-ethanamine, N,N,beta-trimethyl-, hydrochloride (1:1) | C17H21ClN2S | CID 110668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mtc-usa.com [mtc-usa.com]

An In-depth Technical Guide to the Early-Phase Formulation Development of Isopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the early-phase formulation development of Isopromethazine hydrochloride, a phenothiazine derivative recognized for its antihistaminic and anticholinergic properties.[1][2] Intended for researchers and drug development professionals, this document details the critical steps from initial physicochemical characterization to pre-formulation studies. It includes structured data summaries, detailed experimental protocols for analytical method development and excipient compatibility, and mandatory visualizations of key workflows and biological pathways to support a robust and science-driven formulation strategy.

Introduction

Isopromethazine is a first-generation antihistamine and a structural isomer of promethazine.[2][3] As an H1 receptor antagonist, it competitively inhibits the effects of histamine, making it a candidate for treating various allergic conditions.[4][5] The development of a stable, effective, and safe pharmaceutical dosage form begins with a thorough understanding of the active pharmaceutical ingredient (API). This guide outlines the foundational stages of formulation development for this compound, focusing on the essential pre-formulation and analytical work required to advance a drug candidate toward clinical evaluation.

Physicochemical Characterization

A complete understanding of the physicochemical properties of this compound is paramount for designing a successful formulation. These properties influence everything from bioavailability to manufacturing processes.

2.1 Core Properties

The fundamental properties of the API dictate the initial formulation approach.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference / Method |

|---|---|---|

| Chemical Name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride | |

| CAS Number | 5568-90-1 | [6][7] |

| Molecular Formula | C₁₇H₂₀N₂S · HCl | [7] |

| Molecular Weight | 320.88 g/mol | [7] |

| Appearance | Light grey solid | [6] |

| Melting Point | 186-195 °C | [6] |

| pKa | Data not widely available; estimated to be similar to Promethazine (~9.1) | N/A |

| Log P | Data not widely available; phenothiazines are generally lipophilic | N/A |

2.2 Solubility Profile

Solubility is a critical determinant of drug absorption and bioavailability. While specific quantitative data for this compound is limited, its hydrochloride salt form is expected to be soluble in water.[1][6] The solubility of its isomer, promethazine hydrochloride, is well-documented and serves as a useful surrogate for initial estimates.[8]

Table 2: Estimated pH-Solubility Profile for this compound (Based on data for Promethazine HCl as a proxy)

| Medium | pH | Estimated Solubility (mg/mL) |

|---|---|---|

| 0.1 N HCl | 1.2 | > 500 |

| Acetate Buffer | 4.5 | > 500 |

| Phosphate Buffer | 6.8 | > 500 |

| Water | ~7.0 | > 500 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of Isopromethazine HCl to sealed vials containing 10 mL of various media (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, and purified water).

-

Equilibration: Place the vials in a shaking water bath maintained at 37 ± 0.5°C for 48 hours to reach equilibrium.

-

Sampling: Withdraw a sample from each vial and immediately filter it through a 0.45 µm PVDF syringe filter to remove undissolved solids.

-

Analysis: Dilute the filtrate appropriately and determine the concentration of Isopromethazine HCl using a validated HPLC-UV method.

2.3 Stability Assessment

Forced degradation studies are crucial for identifying potential degradation pathways and establishing the inherent stability of the API.[1] This information is vital for developing a stability-indicating analytical method and selecting appropriate excipients and packaging.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of Isopromethazine HCl (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

-

Stress Conditions: Expose the solutions and solid API to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 80°C for 48 hours.

-

Base Hydrolysis: 0.1 N NaOH at 80°C for 48 hours.

-

Oxidation: 6% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solid API at 105°C for 72 hours.

-

Photostability: Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

-

-

Analysis: Analyze all stressed samples, alongside a non-stressed control, using a developed HPLC method. Evaluate for API degradation (potency loss) and the formation of degradation products.

Analytical Method Development

Robust analytical methods are the cornerstone of formulation development, ensuring accurate and reliable data for all stages of product characterization.

3.1 HPLC-UV Method for Assay and Purity

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to quantify Isopromethazine HCl and separate it from its isomers, impurities, and degradation products.[9][10]

Table 3: Recommended Starting HPLC-UV Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | 50:50 Water:Acetonitrile |

Experimental Protocol: Method Validation (Abbreviated)

-

Specificity: Analyze stressed samples from the forced degradation study to demonstrate that degradant peaks do not interfere with the main Isopromethazine HCl peak.

-

Linearity: Prepare standard solutions at a minimum of five concentrations (e.g., 1-100 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (r² > 0.999).

-

Accuracy & Precision: Analyze samples at three concentration levels (low, medium, high) in triplicate on three different days to assess intra- and inter-day precision (%RSD) and accuracy (% recovery).

3.2 Dissolution Method

Dissolution testing is a critical quality control tool that measures the rate at which the API is released from the dosage form.[11] For an immediate-release product containing a highly soluble drug like Isopromethazine HCl, a standard method is typically sufficient.[12]

Table 4: Recommended Starting Dissolution Method Parameters

| Parameter | Condition |

|---|---|

| Apparatus | USP Apparatus 2 (Paddles) |

| Dissolution Medium | 900 mL of 0.1 N HCl |

| Temperature | 37 ± 0.5°C |

| Paddle Speed | 50 RPM |

| Sampling Times | 5, 10, 15, 30, 45 minutes |

| Analysis | HPLC-UV or UV-Vis Spectrophotometry |

Pre-formulation Studies

Pre-formulation studies investigate the interactions between the API and potential excipients to guide the selection of a stable and manufacturable formulation.

4.1 Excipient Compatibility

Drug-excipient compatibility studies are performed to identify any physical or chemical interactions that could compromise the stability of the final product.[13][14]

Experimental Protocol: Excipient Compatibility Screening

-

Preparation: Prepare binary mixtures of Isopromethazine HCl and selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 ratio. Prepare a control sample of pure API.

-

Storage: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks in open and closed vials.

-

Analysis: At initial, 2-week, and 4-week time points, analyze the samples for:

-

Physical Appearance: Note any changes in color or physical state.

-

Chemical Purity: Use the validated HPLC method to assay the API and quantify any new degradation products.

-

-

Evaluation: An excipient is considered incompatible if there is a significant change in physical appearance, a notable loss of API potency compared to the control, or the appearance of significant new degradation peaks.

4.2 Formulation Development Workflow

The process of developing a formulation is a logical sequence of steps, from initial characterization to final dosage form selection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Isopromethazine - Wikipedia [en.wikipedia.org]

- 4. Isopromethazine | 303-14-0 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmacopoeia.com [pharmacopoeia.com]

- 7. This compound British Pharmacopoeia (BP) Reference Standard | 5568-90-1 [sigmaaldrich.com]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

- 10. mtc-usa.com [mtc-usa.com]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. fda.gov [fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Isopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine hydrochloride, a structural isomer of the phenothiazine derivative promethazine, requires robust and selective analytical methods for its accurate quantification in pharmaceutical formulations and for quality control purposes.[1] Due to their structural similarity, the effective separation of isopromethazine from promethazine and other related substances is critical.[1] High-Performance Liquid Chromatography (HPLC) offers a precise and reliable technique for this analysis. Additionally, UV-Vis spectrophotometry and Capillary Electrophoresis (CE) serve as alternative and complementary methods for the quantification and characterization of this compound.

This document provides detailed application notes and protocols for the analytical method development of this compound using HPLC, UV-Vis spectrophotometry, and Capillary Electrophoresis. The methodologies are designed to ensure specificity, accuracy, and precision, in line with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

High-Performance Liquid Chromatography (HPLC) Method

The primary challenge in the chromatographic analysis of isopromethazine lies in its separation from its isomer, promethazine, and potential degradation products.[5] The presence of amine groups can also lead to peak tailing on conventional silica-based columns.[5] Therefore, a highly selective and robust HPLC method is essential.

Experimental Protocol: Isocratic HPLC-UV Method

This protocol outlines a stability-indicating HPLC method adapted for the quantification of this compound.

1.1. Materials and Reagents:

-

This compound Reference Standard

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Potassium Hydroxide (Analytical Grade)

-

Triethylamine (HPLC Grade)

-

Water (Deionized or HPLC Grade)

1.2. Equipment:

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringes and syringe filters (0.45 µm)

-

Ultrasonic bath

1.3. Chromatographic Conditions:

| Parameter | Condition |

| Column | Symmetry Shield RP8 (4.6 mm x 150 mm, 5 µm)[2] |

| Mobile Phase A | 3.4% Potassium Dihydrogen Phosphate solution in water, pH adjusted to 7.0 with dilute Potassium Hydroxide solution, Acetonitrile, and Methanol (40:40:20 v/v/v)[2] |

| Mobile Phase B | Acetonitrile and Methanol (60:40 v/v)[2] |

| Elution Mode | Isocratic or Gradient (A gradient can be used for separating multiple impurities)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 25°C[2] |

| Detection Wavelength | 254 nm[2] |

| Injection Volume | 10.0 µL |

| Diluent | 0.1% solution of triethylamine in methanol[2] |

1.4. Preparation of Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 10 minutes to ensure complete dissolution.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-20 µg/mL).[1]

-

Sample Preparation (for solid dosage form):

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[5]

-